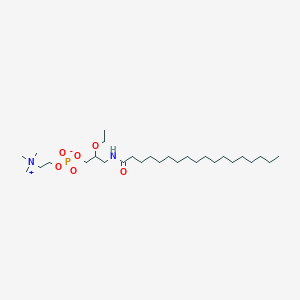![molecular formula C6H2Cl2N4 B062860 2,8-Dichloropyrimido[5,4-D]pyrimidin CAS No. 189747-34-0](/img/structure/B62860.png)
2,8-Dichloropyrimido[5,4-D]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dichloropyrimido[5,4-D]pyrimidine is a heterocyclic compound with the molecular formula C6H2Cl2N4. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 8 on the pyrimido[5,4-D]pyrimidine ring system.
Wissenschaftliche Forschungsanwendungen
2,8-Dichloropyrimido[5,4-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloropyrimido[5,4-D]pyrimidine typically involves the chlorination of pyrimido[5,4-D]pyrimidine derivatives. One common method includes the reaction of pyrimido[5,4-D]pyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-dimethylaniline. The reaction is carried out under reflux conditions, leading to the formation of the dichlorinated product .
Industrial Production Methods: Industrial production of 2,8-Dichloropyrimido[5,4-D]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-Dichloropyrimido[5,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific nucleophile or redox reagent used. For example, substitution with an amine can yield aminopyrimido[5,4-D]pyrimidine derivatives .
Wirkmechanismus
The mechanism of action of 2,8-Dichloropyrimido[5,4-D]pyrimidine varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved include various kinases and receptors, which are crucial for cellular signaling and regulation .
Vergleich Mit ähnlichen Verbindungen
2,4,6,8-Tetrachloropyrimido[5,4-D]pyrimidine:
2,8-Dichloropyrimidine: A simpler analog with similar reactivity but different biological activity.
Uniqueness: 2,8-Dichloropyrimido[5,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a versatile building block in drug discovery and materials science highlight its significance .
Eigenschaften
IUPAC Name |
4,6-dichloropyrimido[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N4/c7-5-4-3(10-2-11-5)1-9-6(8)12-4/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNFFJZCBGWGDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443996 |
Source


|
| Record name | 2,8-DICHLOROPYRIMIDO[5,4-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189747-34-0 |
Source


|
| Record name | 2,8-Dichloropyrimido[5,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189747-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-DICHLOROPYRIMIDO[5,4-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)







![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)
![(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B62804.png)

![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)
